molecular formula C7H13Cl2N3 B1421869 1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride CAS No. 1258650-18-8

1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride

Cat. No. B1421869
CAS RN: 1258650-18-8
M. Wt: 210.1 g/mol
InChI Key: COSKZRRSOYFMSZ-UHFFFAOYSA-N
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Description

“1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride” is likely a synthetic organic compound. The name suggests it contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “5-chloropentyl” indicates a five-carbon chain with a chlorine atom attached, and “hydrochloride” suggests it’s a hydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound would likely include a 1,2,4-triazole ring attached to a 5-chloropentyl chain. The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the chloropentyl group. The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds are often solids at room temperature, and their solubility would depend on the nature of the solvent .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Pesticide Intermediates : The synthesis process of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a close relative of the compound , is crucial for preparing pesticides. This synthesis involves hydroxymethylation and reaction with thioyl chloride, offering a high yield of over 92.3% (Ying, 2004).

Chemical Properties and Structural Analysis

  • Spectroscopic and Structural Studies : The N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, similar in structure to the compound of interest, were extensively studied using HPLC, GC-MS, FTIR, and NMR spectroscopy. These studies revealed a significant decrease in susceptibility to acetylation and provided insights into the chemical behavior of related triazole compounds (Dzygiel et al., 2004).

Application in Materials Science

  • Corrosion Inhibition in Mild Steel : A study on 4H-1,2,4-triazole derivatives, which share a similar core structure with the compound , demonstrated their effectiveness in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solution. These derivatives exhibited high inhibition efficiency and provided insights into their potential application in materials science (Bentiss et al., 2007).

Pharmaceutical Applications

  • Potential in Drug Development : The triazoles, including 1H-1,2,4-triazole, have been studied extensively due to their wide range of biological activities. This class of compounds has attracted significant interest for the development of new drugs with diverse therapeutic potentials, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives have been studied for their potential antimicrobial, antiviral, and anticancer activities .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

1-(5-chloropentyl)-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c8-4-2-1-3-5-11-7-9-6-10-11;/h6-7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSKZRRSOYFMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258650-18-8
Record name 1H-1,2,4-Triazole, 1-(5-chloropentyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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